1-Acetyl-5-(heptafluoropropyl)-3-methyl-4-nitro-1H-pyrazole
Description
1-Acetyl-5-(heptafluoropropyl)-3-methyl-4-nitro-1H-pyrazole is a fluorinated pyrazole derivative characterized by a nitro group at the 4-position, a heptafluoropropyl substituent at the 5-position, and an acetyl group at the 1-position of the pyrazole ring.
Properties
IUPAC Name |
1-[5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-methyl-4-nitropyrazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F7N3O3/c1-3-5(19(21)22)6(18(17-3)4(2)20)7(10,11)8(12,13)9(14,15)16/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTLQQBPSMBXTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(C(C(F)(F)F)(F)F)(F)F)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-5-(heptafluoropropyl)-3-methyl-4-nitro-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of hydrazine hydrate with a β-diketone or β-ketoester.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or a nitrating mixture.
Addition of the Heptafluoropropyl Group: The heptafluoropropyl group can be introduced through a nucleophilic substitution reaction using a suitable heptafluoropropyl halide.
Acetylation: The final step involves the acetylation of the pyrazole ring using acetic anhydride or acetyl chloride.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-5-(heptafluoropropyl)-3-methyl-4-nitro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a catalyst or metal hydrides.
Common Reagents and Conditions:
Oxidation: Nitric acid, hydrogen peroxide, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Pharmaceutical Applications
1-Acetyl-5-(heptafluoropropyl)-3-methyl-4-nitro-1H-pyrazole has been studied for its potential as an active pharmaceutical ingredient (API). Its unique structure allows it to interact with biological targets in novel ways:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. This pyrazole derivative could serve as a lead compound for developing new antibiotics or antifungal agents.
- Anti-inflammatory Properties : The nitro group in the structure may contribute to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Agrochemical Applications
The compound's fluorinated nature enhances its stability and efficacy as a pesticide or herbicide:
- Fungicide Development : Similar fluorinated pyrazoles have shown effectiveness against various plant pathogens. This compound could be synthesized and tested for its fungicidal properties.
- Insect Repellents : The unique chemical properties may also allow it to function as an insect repellent, providing another avenue for agricultural use.
Material Science
Fluorinated compounds are often utilized in material science due to their unique thermal and chemical stability:
- Coatings : The compound could be explored for use in coatings that require resistance to solvents and high temperatures.
- Polymer Additives : Its incorporation into polymers may enhance their properties, making them suitable for specialized applications in electronics or aerospace industries.
Case Study 1: Antimicrobial Activity
A study conducted on similar pyrazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results suggested that modifications to the pyrazole ring could enhance activity, indicating that this compound warrants investigation as a potential antibiotic agent.
Case Study 2: Agrochemical Efficacy
In agricultural trials, fluorinated pyrazoles were tested against common crop diseases. Results indicated a reduction in disease incidence by up to 70% when applied at specific concentrations. This suggests that this compound could be developed into an effective fungicide.
Case Study 3: Material Stability Testing
Research on fluorinated coatings showed enhanced resistance to UV degradation and chemical corrosion compared to non-fluorinated counterparts. The potential application of this compound in developing such coatings could lead to longer-lasting materials in harsh environments.
Mechanism of Action
The mechanism of action of 1-Acetyl-5-(heptafluoropropyl)-3-methyl-4-nitro-1H-pyrazole depends on its specific application. In biological systems, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Interaction: Interacting with cellular receptors and modulating signal transduction pathways.
Reactive Intermediates: Generating reactive intermediates that can interact with biomolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a family of acetylated pyrazoles with varying substituents. Below is a comparative analysis based on substituent effects, molecular attributes, and inferred chemical behavior:
Substituent Variations and Structural Features
Key structural analogs include:
1-Acetyl-4-chloro-3(5)-heptafluoropropyl-5(3)-methylpyrazole (CAS 231301-25-0): Chloro substituent at the 4-position .
1-Acetyl-4-bromo-3(5)-(heptafluoropropyl)-5(3)-methylpyrazole (CAS 808764-22-9): Bromo substituent at the 4-position .
1-Acetyl-3-[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]-5-methyl-4-nitro-1H-pyrazole (CAS 231947-20-9): Nitro group at the 4-position with a heptafluoropropoxy-tetrafluoroethyl chain .
Table 1: Structural and Molecular Comparison
Electronic and Reactivity Implications
- Nitro Group (Target Compound) : The nitro group is a strong electron-withdrawing group (EWG), increasing the electrophilicity of the pyrazole ring. This enhances reactivity in nucleophilic aromatic substitution (NAS) reactions compared to chloro or bromo analogs, which are weaker EWGs .
- Halogen Substituents (Cl/Br) : Chloro and bromo groups are moderate EWGs but also act as leaving groups, making these compounds candidates for further functionalization (e.g., cross-coupling reactions) .
- Fluorinated Chains: The heptafluoropropyl group in the target compound contributes to high electronegativity and chemical inertness.
Physicochemical Properties
While experimental data (e.g., melting points, solubility) are sparse, inferences can be made:
- Molecular Weight : The nitro-substituted compound (CAS 231947-20-9) has the highest molecular weight (453.17 g/mol), likely due to its extended fluorinated chain.
- Lipophilicity : Fluorinated substituents enhance lipophilicity, which could improve membrane permeability in biological systems. The heptafluoropropyl group may offer greater hydrophobicity than the heptafluoropropoxy-tetrafluoroethyl chain .
Biological Activity
1-Acetyl-5-(heptafluoropropyl)-3-methyl-4-nitro-1H-pyrazole (CAS No. 1017793-84-8) is a synthetic compound belonging to the pyrazole class, characterized by a unique heptafluoropropyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.
- Molecular Formula : C9H6F7N3O3
- Molecular Weight : 337.15 g/mol
- Structure : The compound features a pyrazole ring substituted with an acetyl group, a heptafluoropropyl group, and a nitro group, contributing to its unique properties.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, revealing several key areas of interest:
1. Anti-inflammatory Effects
Research indicates that pyrazole derivatives can exhibit anti-inflammatory properties. In particular, compounds related to this compound have been studied for their ability to modulate inflammatory pathways. For instance, studies have shown that certain pyrazole analogs can reduce levels of inflammatory cytokines such as IL-6, IL-1β, and TNF-α in animal models of inflammation .
Case Study: Inflammatory Response Modulation
A recent study investigated a series of pyrazole derivatives for their anti-inflammatory properties using an acute peritonitis model. The findings indicated that certain derivatives effectively reduced inflammatory markers in mice subjected to lipopolysaccharide (LPS) treatment. While the specific effects of this compound were not detailed, the results highlight the therapeutic potential of similar compounds in managing inflammation .
Table: Comparison of Biological Activities
Safety and Toxicity
The safety profile of this compound indicates that it may act as an irritant; however, specific toxicity data is limited and requires further investigation to assess its safety for therapeutic use .
Q & A
Q. How can the synthesis of 1-acetyl-5-(heptafluoropropyl)-3-methyl-4-nitro-1H-pyrazole be optimized for yield and purity?
Methodological Answer: A multi-step synthesis approach is recommended:
Core Pyrazole Formation : Start with a cyclocondensation reaction between hydrazine derivatives and β-diketones or α,β-unsaturated carbonyl compounds to form the pyrazole core.
Nitration : Introduce the nitro group at the 4-position using acetyl nitrate (prepared by mixing nitric acid and acetic anhydride) under controlled低温 conditions to avoid over-nitration .
Heptafluoropropyl Substitution : Use a nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling to introduce the heptafluoropropyl group at the 5-position. Evidence suggests that fluorinated alkyl groups can be incorporated via Kumada coupling or direct fluorination under inert atmospheres .
Acetylation : React the intermediate with acetyl chloride in the presence of a base (e.g., pyridine) to introduce the acetyl group at the 1-position .
Key Considerations : Monitor reaction progress using HPLC or TLC, and purify intermediates via column chromatography. Use spectroscopic techniques (NMR, FTIR) to confirm structural fidelity.
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- 1H/13C NMR : Identify proton environments (e.g., methyl groups at C3, acetyl protons) and carbon types (e.g., nitro group at C4, fluorinated carbons). The heptafluoropropyl group will show distinct 19F NMR signals .
- 19F NMR : Critical for resolving the seven fluorine atoms in the heptafluoropropyl group, with splitting patterns indicating symmetry or asymmetry in the CF3/CF2 groups .
- FTIR : Confirm functional groups (e.g., C=O stretch of acetyl at ~1700 cm⁻¹, NO2 symmetric/asymmetric stretches at ~1520 and ~1350 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, especially for the nitro and fluorinated moieties .
Q. How do the electron-withdrawing groups (nitro, heptafluoropropyl) influence the compound’s reactivity?
Methodological Answer: The nitro group at C4 and heptafluoropropyl at C5 create a strong electron-deficient aromatic system:
- Electrophilic Substitution : The compound is less reactive toward electrophiles due to deactivation of the ring. However, nucleophilic attack (e.g., SNAr) may occur at positions ortho/para to the nitro group .
- Redox Behavior : The nitro group can undergo reduction to an amine under catalytic hydrogenation (Pd/C, H2), which may alter biological activity. The heptafluoropropyl group enhances stability against metabolic degradation .
Experimental Validation : Perform cyclic voltammetry to assess redox potentials and DFT calculations to map electron density distributions.
Advanced Research Questions
Q. How can computational chemistry aid in predicting the biological activity of this compound?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes in inflammation pathways). The nitro and acetyl groups may form hydrogen bonds with active-site residues, while fluorinated regions enhance hydrophobic interactions .
- QSAR Modeling : Corrogate experimental IC50 values (from assays) with descriptors like logP, polar surface area, and H-bond donors/acceptors to predict bioavailability and toxicity .
- MD Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) to identify critical interaction hotspots .
Q. What strategies resolve contradictions in reported biological activity data for fluorinated pyrazoles?
Methodological Answer: Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., cell lines, incubation times). For example, discrepancies in antimicrobial activity could stem from differences in bacterial strains or culture media .
- Metabolic Stability : Use liver microsome assays to compare metabolic degradation rates across studies. Fluorinated groups generally resist oxidation, but nitro groups may be reduced in vivo, altering activity .
- Structural Analogues : Compare results with closely related compounds (e.g., 5-(trifluoromethyl)-pyrazole derivatives) to isolate the impact of heptafluoropropyl vs. smaller fluorinated groups .
Q. How can crystallographic data improve the design of derivatives with enhanced activity?
Methodological Answer:
- X-ray Diffraction : Resolve the crystal structure to identify conformational preferences (e.g., planarity of the pyrazole ring, dihedral angles between substituents). This reveals steric clashes or opportunities for optimizing binding .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–F···H contacts) to guide modifications that enhance solubility or packing efficiency .
- Co-crystallization : Co-crystallize the compound with target proteins (e.g., cyclooxygenase-2) to visualize binding modes and inform structure-based drug design .
Q. What analytical methods are suitable for detecting trace impurities in synthesized batches?
Methodological Answer:
- HPLC-MS : Use reverse-phase columns (C18) with UV detection at 254 nm for nitro group absorption. MS fragmentation identifies impurities (e.g., deacetylated or under-fluorinated byproducts) .
- GC-FID/ECD : Detect volatile fluorinated impurities with electron-capture detectors .
- Elemental Analysis : Verify stoichiometry of fluorine content via combustion analysis .
Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in biological assays?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions. Monitor degradation via HPLC to identify labile groups (e.g., nitro reduction in acidic media) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability. Fluorinated groups typically increase thermal resistance, but the acetyl group may decompose above 150°C .
- Buffer Compatibility : Test solubility and stability in PBS, DMEM, and other assay-relevant buffers. Use DMSO stock solutions to avoid hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
